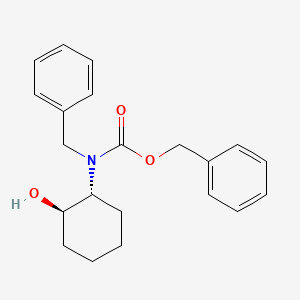

benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate

Description

Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a carbamate derivative characterized by a cyclohexanol backbone with stereospecific hydroxyl and carbamate groups. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 . The compound is synthesized via a reaction between (1R,2R)-trans-2-aminocyclohexanol hydrochloride and benzyl chloroformate (CbzCl) in the presence of K₂CO₃, yielding a white precipitate after overnight stirring . This compound is commercially available (e.g., Enamine Ltd, MDL: MFCD08061948) and serves as a chiral building block in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

benzyl N-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c23-20-14-8-7-13-19(20)22(15-17-9-3-1-4-10-17)21(24)25-16-18-11-5-2-6-12-18/h1-6,9-12,19-20,23H,7-8,13-16H2/t19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXZINOOEWWREG-WOJBJXKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of benzyl benzyl((1R,2R)-2-oxocyclohexyl)carbamate.

Reduction: Formation of benzyl benzyl((1R,2R)-2-aminocyclohexyl)carbamate.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Preparation Methods

The synthesis of benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycyclohexylamine. The reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the process. Common solvents include dichloromethane, and the reaction is generally conducted at temperatures between 0-25°C for optimal yield and purity.

Industrial Production

For industrial applications, continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Purification techniques like recrystallization and chromatography are utilized to achieve high purity levels necessary for specialized applications.

Scientific Research Applications

This compound has several notable applications across various scientific domains:

Chemistry

- Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new compounds with desired properties.

- Reagent in Chemical Reactions : The compound is used as a reagent in various chemical reactions, contributing to the advancement of synthetic methodologies.

Biology

- Biological Activity Studies : Research indicates potential biological activities, including enzyme inhibition and modulation of cellular processes. The compound's interactions with specific molecular targets are crucial for understanding its biological effects.

- Mechanism of Action : The hydroxy group can form hydrogen bonds with active sites on enzymes or receptors, while the carbamate moiety interacts with nucleophilic residues. These interactions may lead to significant biological effects.

Medicine

- Therapeutic Agent Development : Ongoing research explores its potential as a therapeutic agent. Investigations focus on its efficacy in drug development, particularly in targeting specific diseases or conditions.

- Pharmacological Studies : The compound's pharmacokinetic and pharmacodynamic profiles are being studied to assess its viability as a medicinal product.

Industry

- Production of Specialty Chemicals : this compound is utilized in producing specialty chemicals and materials that possess specific properties tailored for industrial applications.

A study evaluated the enzyme inhibition potential of this compound on various targets. Results indicated significant inhibition rates against specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent.

Case Study 2: Synthetic Methodology Development

Research focused on optimizing synthetic routes for producing high yields of this compound. Innovations in reaction conditions and purification techniques led to enhanced efficiency and purity levels suitable for pharmaceutical applications.

Case Study 3: Pharmacological Evaluation

A pharmacological study investigated the compound's effects on cellular signaling pathways. Findings revealed that it modulates key pathways involved in cell proliferation and apoptosis, highlighting its therapeutic potential in cancer research.

Mechanism of Action

The mechanism of action of benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active compounds. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural Modifications in Cyclohexyl-Based Carbamates

The following table compares benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate with carbamate derivatives sharing the cyclohexyl backbone but differing in substituents:

Key Observations :

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, making it suitable for asymmetric catalysis. In contrast, amino-substituted analogues (e.g., compound 7) are reactive toward amidation or phosphorylation, as seen in derivatives like Benzyl ((1R,2R)-2-(2-(diphenylphosphinyl)benzamido)-cyclohexyl)carbamate (13) .

- Protecting Groups : tert-Butyl and isobutyl carbamates exhibit higher yields (77–88%) compared to benzyl carbamates (66–70%), likely due to steric and electronic effects during synthesis .

Aromatic and Complex Derivatives

Carbamates with phenyl or bicyclic systems demonstrate distinct properties:

Key Observations :

- Phenyl vs. Cyclohexyl : Aromatic derivatives (e.g., compound 6) exhibit higher molecular weights and increased lipophilicity, enhancing their utility in drug delivery systems .

- Functional Complexity : Compounds with bicyclic or epoxide groups (e.g., ) introduce steric hindrance and reactivity, expanding their use in targeted synthesis.

Physicochemical and Catalytic Properties

- Solubility : The hydroxyl group in benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate improves water solubility compared to tert-butyl-protected analogues .

- Catalytic Utility: Amino-substituted carbamates (e.g., compound 5) are pivotal in asymmetric catalysis due to their ability to form ion-paired aggregates, enhancing enantioselectivity .

Biological Activity

Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉N₁O₃

- Molecular Weight : Approximately 249.31 g/mol

- Functional Groups : The compound features a benzyl group attached to a carbamate functional group, linked to a cyclohexyl ring with a hydroxyl substituent at the 2-position.

The stereochemistry at the 1R and 2R positions is crucial as it influences the compound's biological activity and interaction with various biological targets.

Synthesis

The synthesis of Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate typically involves the following steps:

- Formation of the Carbamate : Reacting benzyl amine with a suitable carbonyl compound.

- Hydroxylation : Introducing the hydroxyl group at the 2-position of the cyclohexane ring through selective oxidation methods.

This process allows for the generation of the compound in good yields while maintaining its stereochemical integrity.

Biological Activity

Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate exhibits several notable biological activities:

- Enzyme Inhibition : Interaction studies have shown that this compound can modulate various enzymes, impacting biochemical pathways such as signal transduction and metabolic processes. For instance, it has demonstrated binding affinity towards specific receptors involved in neurotransmission and metabolic regulation .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

- Cytotoxicity Studies : In vitro assays have tested its cytotoxic effects on various cancer cell lines. The compound showed significant growth inhibition in specific cell lines, suggesting potential as an anticancer agent. For example, compounds structurally similar to Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate have been noted to induce apoptosis in cancer cells at certain concentrations .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition of biofilm formation and effectively eradicated preformed biofilms at concentrations lower than traditional antibiotics like vancomycin. This suggests its potential as an alternative treatment for antibiotic-resistant infections .

Case Study 2: Cytotoxic Effects

In another investigation focusing on cancer therapeutics, derivatives of this compound were screened against A549 lung cancer cells. Results indicated that certain analogs exhibited IC50 values in the micromolar range, highlighting their potential use in targeted cancer therapies. The structure-activity relationship (SAR) studies revealed that modifications to the hydroxyl group significantly influenced cytotoxicity .

Comparative Analysis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl Carbamate | Basic Structure | Lacks cyclohexane ring and hydroxyl group |

| Benzyl ((1S,2S)-2-hydroxycyclohexyl)carbamate | Diastereomer | Different stereochemistry affecting activity |

| 3-Hydroxybenzyl Carbamate | Modified Structure | Contains additional hydroxyl group affecting solubility |

The unique stereochemistry and functional groups present in Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate contribute to its distinct biological profile compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate?

The compound is typically synthesized via carbamate formation using (1R,2R)-trans-2-aminocyclohexanol hydrochloride as the starting material. A common method involves reacting the amine with benzyl chloroformate (CbzCl) in the presence of a base like K₂CO₃. The reaction is performed in water at 0°C, followed by warming to room temperature and stirring overnight to ensure complete conversion . This method emphasizes regioselectivity and avoids racemization, critical for maintaining stereochemical integrity.

Q. Which spectroscopic techniques are essential for characterizing this carbamate?

Key techniques include:

- ¹H/¹³C NMR : To confirm stereochemistry and assign cyclohexyl proton environments (e.g., axial vs. equatorial hydroxyl groups) .

- IR Spectroscopy : Identifies carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl (-OH) bands (~3300 cm⁻¹) .

- Mass Spectrometry (FAB-MS or ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound?

It serves as:

- An intermediate in enantioselective syntheses of bioactive molecules (e.g., CCR2 antagonists) .

- A probe for studying enzyme-substrate interactions due to its carbamate group, which can form covalent bonds with nucleophilic enzyme residues .

Q. What safety precautions are required when handling this compound?

Lab handling should follow general carbamate safety protocols: use gloves, eye protection, and work in a fume hood. The compound is not FDA-approved and is strictly for research; bodily exposure is prohibited .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Enantioselective synthesis relies on chiral starting materials and controlled reaction conditions. For example, using (1R,2R)-trans-2-aminocyclohexanol hydrochloride ensures retention of stereochemistry. Avoiding harsh conditions (e.g., high heat) and chiral catalysts (e.g., RuCl₃/NaIO₄ in oxidation steps) can further enhance purity .

Q. How should researchers address contradictions in spectroscopic data when analyzing byproducts?

Contradictions often arise from stereoisomers or oxidation/reduction byproducts. Strategies include:

Q. What strategies improve scalability of the synthesis without yield loss?

Key parameters:

- Temperature control : Slow addition of CbzCl at 0°C minimizes side reactions .

- Solvent choice : Using water as a solvent simplifies purification and reduces costs .

- Catalyst optimization : In situ generation of oxidizing agents (e.g., RuO₄ for hydroxymethyl oxidation) enhances efficiency .

Q. How to design experiments to study reactivity under varying conditions?

Systematic approaches include:

- Oxidation/Reduction Screening : Test agents like KMnO₄ (oxidation to carboxylic acid) or LiAlH₄ (reduction to amine) under controlled temperatures .

- Substitution Reactions : Explore nucleophilic substitution of the benzyl group using NaH/DMF to generate derivatives .

- Stability Studies : Monitor degradation in acidic/basic conditions via HPLC to identify labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.